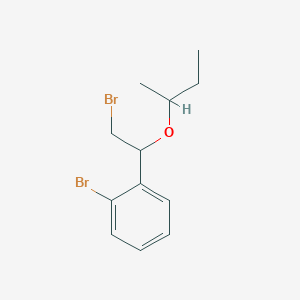

1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene

Description

1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms and a sec-butoxyethyl group. Its structural complexity arises from the presence of both bromine substituents and an ether-functionalized side chain, making it a versatile intermediate in organic synthesis.

The sec-butoxy group confers steric bulk and moderate electron-donating effects, while the bromine atoms enhance electrophilic reactivity. This combination positions the compound for applications in cross-coupling reactions, polymer chemistry, or as a precursor to bioactive molecules.

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1-bromo-2-(2-bromo-1-butan-2-yloxyethyl)benzene |

InChI |

InChI=1S/C12H16Br2O/c1-3-9(2)15-12(8-13)10-6-4-5-7-11(10)14/h4-7,9,12H,3,8H2,1-2H3 |

InChI Key |

XWYMRNJHESFCOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(CBr)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring . The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4) to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and their interactions with brominated compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating reactions with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

The following analysis compares 1-bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene with structurally related halogenated benzenes, focusing on substituent effects, synthesis strategies, and reactivity.

Substituent Variations in the Benzene Ring

Key Observations :

- Electron Effects : Methoxy and sec-butoxy groups donate electrons, enhancing nucleophilic aromatic substitution (NAS) reactivity, whereas chlorine and bromine atoms withdraw electrons, favoring electrophilic pathways .

Reactivity in Cross-Coupling Reactions

Key Observations :

- The dual bromine atoms in the target compound may enable sequential coupling reactions, though competing side reactions (e.g., debromination) could occur under harsh conditions .

Stability and Industrial Viability

Key Observations :

Biological Activity

1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is a halogenated organic compound with potential applications in various biological contexts. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

- Molecular Formula : C12H14Br2

- Molecular Weight : 315.05 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

- Structure : The compound features a brominated ethylbenzene structure, which may influence its reactivity and biological interactions.

This compound's biological activity can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Alkylation of Nucleic Acids : Similar compounds have been shown to alkylate DNA, leading to mutations and potential carcinogenic effects. This alkylation can disrupt normal cellular processes by forming adducts that interfere with replication and transcription.

- Enzyme Inhibition : The compound may inhibit specific enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics.

Toxicological Profile

The toxicological profile of halogenated compounds often reveals their potential hazards. For instance:

- Cytotoxicity : Studies indicate that brominated compounds can exhibit cytotoxic effects on various cell lines, leading to apoptosis or necrosis at certain concentrations.

- Carcinogenic Potential : Some brominated compounds are classified as probable human carcinogens based on animal studies and epidemiological data.

Case Studies

- Study on Cytotoxic Effects : A study examined the cytotoxicity of various brominated compounds, including this compound, on human liver cancer cells. Results indicated a dose-dependent increase in cell death, suggesting significant cytotoxic potential.

- Environmental Impact Study : Research focusing on the environmental persistence of brominated compounds highlighted the bioaccumulation potential in aquatic organisms. This raises concerns about the ecological impact and human exposure through the food chain.

Summary of Biological Activities

Toxicological Data Overview

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via alkylation of bromobenzene derivatives with sec-butoxy ethyl bromide under nucleophilic substitution conditions. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Base selection : Strong bases like KOtBu or NaH are critical for deprotonating intermediates; however, excess base may lead to elimination byproducts (e.g., alkenes) .

- Temperature control : Reactions at 60–80°C balance kinetic control and thermal stability. Yields >70% are achievable with stoichiometric bromine sources and inert atmospheres .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.0–1.5 ppm (sec-butyl CH₃), δ 3.5–4.0 ppm (OCH₂), and δ 4.5–5.0 ppm (BrCH₂) confirm substituent connectivity .

- ¹³C NMR : Aromatic carbons adjacent to bromine appear downfield (δ 120–130 ppm), while sec-butoxy carbons resonate at δ 70–80 ppm .

- Mass Spectrometry (HRMS) : Molecular ion clusters at m/z 335–337 ([M]⁺, Br isotopic pattern) validate the molecular formula C₁₂H₁₅Br₂O .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the sec-butoxy group in cross-coupling reactions be resolved?

- Methodological Answer : Conflicting reports on sec-butoxy-directed reactivity (e.g., Suzuki coupling vs. elimination) require:

- Mechanistic studies : Use deuterium labeling to track hydrogen abstraction during elimination pathways .

- Condition screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) in anhydrous vs. protic solvents. For example, Pd(OAc)₂ in toluene minimizes β-hydride elimination, favoring coupling over side reactions .

- Computational validation : DFT calculations (e.g., Gibbs free energy of transition states) predict dominant pathways under varying conditions .

Q. What computational approaches predict regioselectivity in nucleophilic substitutions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots. For example, the C-Br bond adjacent to the sec-butoxy group shows higher electrophilicity (f⁻ > 0.15) due to electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar solvents stabilize SN2 pathways, while nonpolar solvents favor radical intermediates in Ullmann couplings .

Q. How can the compound’s stability under oxidative/reductive conditions be evaluated for material science applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials to assess susceptibility to oxidation (e.g., at ~1.2 V vs. Ag/AgCl for bromine loss) .

- Thermogravimetric Analysis (TGA) : Decomposition above 200°C indicates limited thermal stability, necessitating low-temperature processing in polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.